Structure and Properties of 2-Chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide: A Technical Guide
Structure and Properties of 2-Chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide: A Technical Guide
Executive Summary
2-Chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide (CAS: 885461-12-1) is a specialized bifunctional pharmacophore used primarily in medicinal chemistry and chemical biology. It serves two critical roles: as a covalent electrophilic probe for profiling sulfonamide-binding enzymes (such as Carbonic Anhydrases) and as a synthetic intermediate for constructing complex sulfonamide drugs.
Derived from the key pharmaceutical intermediate 5-amino-2-methylbenzenesulfonamide (a precursor to Pazopanib and Indapamide), this compound combines a zinc-binding sulfonamide "anchor" with a cysteine-reactive chloroacetamide "warhead." This guide details its structural properties, validated synthesis protocols, mechanism of covalent inhibition, and applications in Fragment-Based Drug Discovery (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound is characterized by a "dual-motif" architecture: a hydrophilic, metal-chelating sulfonamide group and a lipophilic, electrophilic chloroacetamide group.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide |
| CAS Number | 885461-12-1 |
| Synonyms | N-[3-(aminosulfonyl)-4-methylphenyl]-2-chloroacetamide; 5-(2-chloroacetamido)-2-methylbenzenesulfonamide |
| Molecular Formula | C |
| Molecular Weight | 262.71 g/mol |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N |
Physicochemical Properties
| Parameter | Value (Experimental/Predicted) | Significance |
| LogP | ~0.82 | Moderate lipophilicity; suitable for cell permeability. |
| pKa (Sulfonamide) | ~10.1 | Weakly acidic; exists as neutral species at physiological pH. |
| Solubility | DMSO (>50 mM), DMF, Ethanol | Poor water solubility; requires organic co-solvent for biological assays. |
| Reactivity | High (Electrophilic) | Susceptible to nucleophilic attack (S |
Synthesis & Production Protocol
The synthesis involves the selective N-acylation of the aniline nitrogen of 5-amino-2-methylbenzenesulfonamide using chloroacetyl chloride. This reaction must be controlled to prevent over-acylation of the sulfonamide nitrogen.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway via Schotten-Baumann conditions. The aniline amine is more nucleophilic than the sulfonamide, ensuring regioselectivity.
Step-by-Step Protocol
Reagents:
-
5-Amino-2-methylbenzenesulfonamide (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous THF or DCM (10 mL/g)
Procedure:
-
Dissolution : Dissolve 5-amino-2-methylbenzenesulfonamide in anhydrous THF under an inert atmosphere (
). Cool the solution to 0°C in an ice bath. -
Base Addition : Add Triethylamine (TEA) dropwise. The solution may become slightly cloudy.
-
Acylation : Add Chloroacetyl chloride dropwise over 15 minutes, maintaining the temperature < 5°C. The reaction is highly exothermic.
-
Reaction : Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.
-
Quench & Workup : Pour the reaction mixture into ice-cold 1M HCl (to remove unreacted amine and TEA). Extract with Ethyl Acetate (3x).
-
Purification : Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo. -
Recrystallization : Recrystallize the crude solid from Ethanol/Water to yield off-white crystals.
Critical Control Point : Avoid using excess chloroacetyl chloride or high temperatures, as this can lead to bis-acylation on the sulfonamide nitrogen.
Mechanism of Action: The "Anchor and Warhead"
This compound is a classic example of a Targeted Covalent Inhibitor (TCI) scaffold. It utilizes a two-step recognition and inactivation mechanism, particularly effective against metalloenzymes like Carbonic Anhydrases (CA) or kinases with accessible cysteines.
Mechanistic Logic
-
Non-Covalent Binding (The Anchor) : The sulfonamide group (
) coordinates with the Zinc ion ( ) in the active site of the enzyme. This confers affinity and specificity. -
Covalent Capture (The Warhead) : The chloroacetamide group (
) is positioned near a nucleophilic residue (typically Cysteine). The sulfur atom of the cysteine attacks the methylene carbon, displacing the chloride ion ( ) and forming an irreversible thioether bond.
Interaction Pathway (DOT Visualization)
Figure 2: Kinetic mechanism of targeted covalent inhibition. The sulfonamide directs the molecule to the active site, increasing the effective molarity of the electrophile.
Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
Researchers use this compound as a "reactive fragment" to screen for druggable pockets.
-
Cysteine Mapping : By incubating this compound with a proteome, mass spectrometry can identify which proteins have a cysteine located near a sulfonamide-binding pocket.
-
Lead Optimization : If the sulfonamide binds but the chloroacetamide does not react, the chloro group can be replaced (via nucleophilic substitution) with amines or heterocycles to extend the scaffold into new sub-pockets, improving potency without covalent bonding.
Synthetic Intermediate
The chlorine atom is a versatile leaving group. It can be displaced by secondary amines to generate complex derivatives.[1]
-
Reaction :
-
Utility : This allows the rapid generation of libraries of glycine-conjugated sulfonamides , which are potent inhibitors of Carbonic Anhydrase IX (tumor-associated isoform).
Safety, Handling, and Stability
Stability Risks
-
Hydrolysis : The chloroacetamide bond is susceptible to hydrolysis in basic aqueous media (
), converting to the inactive glycolic acid derivative. Store in solid form at -20°C. -
Photostability : Sulfonamides can be light-sensitive. Store in amber vials.
Toxicology
-
Skin Sensitizer : Chloroacetamides are potent alkylating agents and are known contact allergens.
-
Handling : Always use nitrile gloves and work in a fume hood. In case of skin contact, wash with 5% sodium thiosulfate (to quench the electrophile) followed by soap and water.
References
-
Synthesis of Sulfonamide Precursors
- Title: Synthesis and spectral characterization of 5-amino-2-methylbenzenesulfonamide deriv
- Source: National Institutes of Health (PMC) / ChemicalBook Protocols.
-
URL: [Link]
-
Chloroacetamide Reactivity & Mechanism
- Title: Direct linkage of chloroacetamides of amino acids: Green synthesis and reactivity.
- Source: Pharmacia / ResearchG
-
URL: [Link]
-
Carbonic Anhydrase Inhibition
- Title: Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach.
- Source: Journal of Medicinal Chemistry (ACS).
-
URL: [Link]
-
Compound Identity
-
Title: 2-Chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide (CAS 885461-12-1).[2]
- Source: ChemScene / PubChem.
-
